2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
Overview
Description
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular weight of 237.63 . Its IUPAC name is 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is 1S/C8H3ClF3NS/c9-7-13-5-3-4 (8 (10,11)12)1-2-6 (5)14-7/h1-3H . This indicates the presence of eight carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one sulfur atom in the molecule.Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
1. Antibacterial and Antioxidant Activities
- Summary of Application: Thiazole-based Schiff base compounds, which include 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole, have been found to have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
- Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
- Results or Outcomes: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .
2. Antifungal Medication
- Summary of Application: The antifungal medication abafungin, which contains a thiazole ring, is used topically to suppress skin infections caused by various fungi .
- Methods of Application: The medication is applied topically to treat skin infections .
- Results or Outcomes: The medication has been found to be effective in suppressing skin infections caused by various fungi .
3. Antitubercular Activity
- Summary of Application: A series of (2-aminothiazol-4-yl)methylesters, which include 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole, were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .
- Methods of Application: The compounds were synthesized and their antitubercular activity was tested against M. tuberculosis H37Rv strain .
- Results or Outcomes: Some compounds showed comparable activity (MIC value 0.625 µg/mL) to standard drugs rifampicin (0.5 µg/mL) and isoniazid (0.7 µg/mL) .
4. Fluorescent Pigment Dyeing Substrates
- Summary of Application: 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which include 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole, act as fluorescent pigment dyeing substrates .
- Methods of Application: These compounds are used in the dyeing process to provide color and fluorescence .
- Results or Outcomes: The use of these compounds in dyeing results in vibrant colors with fluorescence .
5. Bacterial Detection
- Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is used in bacterial detection .
- Methods of Application: The compound is used as a probe in assays designed to detect specific bacteria .
- Results or Outcomes: The use of this compound improves the sensitivity and specificity of bacterial detection .
6. Chemical Derivatization of Polymers
- Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is used in the gas-phase chemical derivatization of polymers like poly(tetrafluoroethylene) and poly(ethylene terephthalate) .
- Methods of Application: The compound is used in gas plasma to modify the surface properties of these polymers .
- Results or Outcomes: The use of this compound in gas plasma can change the surface properties of the polymers, such as their hydrophobicity or hydrophilicity, which can be useful in various applications .
7. Electrophosphorescent Emitter in OLEDs
- Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is used as an electrophosphorescent emitter in Organic Light Emitting Diodes (OLEDs) .
- Methods of Application: The compound is incorporated into the emissive layer of the OLED .
- Results or Outcomes: The use of this compound improves the efficiency and color quality of the OLED .
8. Anti-Parkinson
- Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has shown potential in the treatment of Parkinson’s disease .
- Methods of Application: The compound is administered as a drug for the treatment of Parkinson’s disease .
- Results or Outcomes: The use of this compound has shown promising results in the management of Parkinson’s disease symptoms .
9. Anti-Diabetic
- Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has shown potential in the treatment of diabetes .
- Methods of Application: The compound is administered as a drug for the treatment of diabetes .
- Results or Outcomes: The use of this compound has shown promising results in the management of diabetes .
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHYDRGLBQZDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621201 | |
Record name | 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole | |
CAS RN |
23420-88-4 | |
Record name | 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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